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Compound of Interest

Compound Name: methoxycyclobutane

Cat. No.: B091622

IUPAC Name: methoxycyclobutane[1] CAS Number: 18593-33-4[1]

This technical guide provides an in-depth overview of methoxycyclobutane, a saturated ether
incorporating a four-membered carbocyclic ring. This document is intended for researchers,
scientists, and professionals in drug development and other areas of chemical synthesis.
Methoxycyclobutane is a valuable building block in organic chemistry, and its unique
structural features can be leveraged to introduce specific conformational constraints in larger
molecules. The cyclobutane motif is of increasing interest in medicinal chemistry for its
potential to improve the physicochemical and pharmacokinetic properties of drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of
methoxycyclobutane.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b091622?utm_src=pdf-interest
https://www.benchchem.com/product/b091622?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/87714
https://pubchem.ncbi.nlm.nih.gov/compound/87714
https://www.benchchem.com/product/b091622?utm_src=pdf-body
https://www.benchchem.com/product/b091622?utm_src=pdf-body
https://www.benchchem.com/product/b091622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
Molecular Formula CsH100 PubChem
Molecular Weight 86.13 g/mol PubChem[1]
Boiling Point 81.6 °C at 760 mmHg LookChem
Density 0.87 g/cm?3 LookChem
XLogP3 1.1 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 1 PubChem[1]

Table 2: Spectroscopic Data
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Technique Data Source
m/z Top Peak: 58; m/z 2nd
Mass Spectrometry (GC-MS) Highest: 43; m/z 3rd Highest: PubChem[1]

55

1H NMR

Predicted chemical shifts:
Methoxy protons (CHs): ~3.3
ppm (singlet); Cyclobutyl
proton (CH): ~3.9 ppm
(quintet); Cyclobutyl protons
(CHz): ~2.2 ppm (multiplet)
and ~1.8 ppm (multiplet)

Inferred from related structures

13C NMR

Predicted chemical shifts:
Methoxy carbon (CHs): ~57
ppm; Cyclobutyl carbon (CH):
~78 ppm; Cyclobutyl carbons
(CHz): ~28 ppm and ~12 ppm

Inferred from related structures

Infrared (IR) Spectroscopy

Key absorptions expected: C-H

stretching (alkane): ~2850-
3000 cm™1; C-O stretching
(ether): ~1075-1150 cm™1

Standard IR correlation tables

Experimental Protocols
Synthesis of Methoxycyclobutane via Williamson Ether

Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of

ethers. In the case of methoxycyclobutane, this can be achieved by the reaction of a

cyclobutoxide salt with a methylating agent.

Materials:

e Cyclobutanol

e Sodium hydride (NaH), 60% dispersion in mineral olil
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Anhydrous tetrahydrofuran (THF)

Methyl iodide (CHsl)

Saturated aqueous ammonium chloride (NH4Cl) solution
Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents)
in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous THF via the dropping
funnel.

After the addition is complete, allow the mixture to warm to room temperature and stir for 1
hour, or until hydrogen evolution ceases.

Cool the resulting sodium cyclobutoxide solution back to 0 °C.

Add methyl iodide (1.2 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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« Purify the crude product by fractional distillation to yield methoxycyclobutane.

Diagrams
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Synthesis Workflow for Methoxycyclobutane

Reactants

Cyclobutanol Sodium Hydride (NaH) Methyl lodide (CH3I)

Process
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Methoxycyclobutane
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Structural Elucidation of Methoxycyclobutane

Spectroscopic Techniques

1H NMR 13C NMR Infrared (IR) Spectroscopy
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Confirmed Structure of Methoxycyclobutane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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